REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[N:4][C:5]2[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=2[N:7]=1.CC(C)([O-])C.[K+].[CH3:19][NH:20][C:21]([C:23]1[CH:28]=[C:27](Cl)[CH:26]=[CH:25][N:24]=1)=[O:22].C([O-])([O-])=O.[K+].[K+]>CN(C)C=O.C(OCC)(=O)C.O>[CH3:19][NH:20][C:21]([C:23]1[CH:28]=[C:27]([O:12][C:10]2[CH:9]=[CH:8][C:6]3[N:7]=[C:2]([NH2:1])[N:3]=[N:4][C:5]=3[CH:11]=2)[CH:26]=[CH:25][N:24]=1)=[O:22] |f:1.2,4.5.6|
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Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
NC=1N=NC2=C(N1)C=CC(=C2)O
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
solid
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 140° C. for 30 hrs
|
Duration
|
30 h
|
Type
|
TEMPERATURE
|
Details
|
to cool down to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The formed precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 50 mL of water, 50 mL of methanol, 50 mL of diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=NC=CC(=C1)OC1=CC2=C(N=C(N=N2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |